molecular formula C32H36N4O4 B124213 Gypsetin CAS No. 155114-38-8

Gypsetin

Cat. No. B124213
M. Wt: 540.7 g/mol
InChI Key: CXDDBHFLLPBKRS-OVYULKEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gypsetin is a natural compound that has recently gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor that has been shown to have anticancer, antiviral, and anti-inflammatory properties. In

Scientific Research Applications

Synthesis and Structural Determination

  • Gypsetin has been synthesized efficiently, demonstrating its potential for pharmaceutical applications. This process includes a novel method for introducing a reverse prenyl group into the C2-position of N-phthaloyl-protected tryptophan, followed by a double-oxidative cyclization (Schkeryantz et al., 1999).
  • The structure of gypsetin was determined through spectroscopic and X-ray crystallographic analyses, providing a foundational understanding for its biochemical interactions and potential therapeutic uses (Nuber et al., 1994).

properties

CAS RN

155114-38-8

Product Name

Gypsetin

Molecular Formula

C32H36N4O4

Molecular Weight

540.7 g/mol

IUPAC Name

(1S,4R,12S,14S,17S,25R)-12,25-dihydroxy-4,17-bis(2-methylbut-3-en-2-yl)-3,5,16,18-tetrazaheptacyclo[14.10.0.03,14.04,12.06,11.017,25.019,24]hexacosa-6,8,10,19,21,23-hexaene-2,15-dione

InChI

InChI=1S/C32H36N4O4/c1-7-27(3,4)31-29(39,19-13-9-11-15-21(19)33-31)17-23-26(38)36-24(25(37)35(23)31)18-30(40)20-14-10-12-16-22(20)34-32(30,36)28(5,6)8-2/h7-16,23-24,33-34,39-40H,1-2,17-18H2,3-6H3/t23-,24-,29-,30+,31+,32-/m0/s1

InChI Key

CXDDBHFLLPBKRS-OVYULKEKSA-N

Isomeric SMILES

CC(C)(C=C)[C@@]12[C@@](C[C@@H]3N1C(=O)[C@@H]4C[C@@]5(C6=CC=CC=C6N[C@@]5(N4C3=O)C(C)(C)C=C)O)(C7=CC=CC=C7N2)O

SMILES

CC(C)(C=C)C12C(CC3N1C(=O)C4CC5(C6=CC=CC=C6NC5(N4C3=O)C(C)(C)C=C)O)(C7=CC=CC=C7N2)O

Canonical SMILES

CC(C)(C=C)C12C(CC3N1C(=O)C4CC5(C6=CC=CC=C6NC5(N4C3=O)C(C)(C)C=C)O)(C7=CC=CC=C7N2)O

synonyms

8a,16a-dihydroxy-5a,13a-bis(1,1-dimethylallyl)-(1)-benzazolidine-(3''',2''':4'',5'')azolidino-(1'',2'':4',5')(1,4)perhydrodiazin-(1',2':1,5)azolidino-(2,3-b)-(1)-benzazolidine-7,15-dione
gypsetin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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